6-Amino-2-bromo-3-fluorophenol
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Overview
Description
6-Amino-2-bromo-3-fluorophenol is a chemical compound with the molecular formula C6H5BrFNO. It has a molecular weight of 206.01 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
6-Amino-2-bromo-3-fluorophenol is involved in various chemical reactions and synthesis processes, highlighting its versatility in organic synthesis. It serves as a precursor or intermediate in the preparation of diverse chemical compounds. For instance, the reaction of potassium amide with 6-substituted derivatives of 2-bromopyridine in liquid ammonia explores substitutions and ring transformations, yielding 6-substituted 2-methylpyrimidines and other derivatives through processes like amination and ring fission (Streef & Hertog, 2010). Similarly, the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride demonstrates the chemical modification capabilities of related compounds (Koudstaal & Olieman, 2010).
Photophysics and Biological Applications
The compound's derivatives are explored for their photophysical properties and potential biological applications. The synthesis of new environment-sensitive fluorophores, such as 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which exhibits significant changes in fluorescence response to environmental polarity, demonstrates the compound's role in developing biological probes for studying protein-protein interactions and other biological processes (Vázquez, Blanco, & Imperiali, 2005).
Development of Fluorogenic Probes
This compound derivatives are instrumental in creating fluorogenic probes for sensing biological activities, such as protease activity. The design of latent fluorophores based on a self-immolative linker strategy exemplifies the development of sensitive enzymatic assays for biological research and diagnostic applications (Richard et al., 2008).
Materials Science and Polymer Chemistry
The compound's derivatives find applications in materials science, particularly in the synthesis of fluorine-containing polymers. The preparation of fluorine-containing polybenzoxazoles from compounds like 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, which can be synthesized starting from derivatives of this compound, showcases the material's potential in creating high-performance polymers with excellent thermal stability (Zhang Jun-qing, 2013).
Genetically Encoded Fluorescent Amino Acids
The field of chemical biology benefits from the compound's derivatives through the development of genetically encoded fluorescent amino acids. These amino acids are incorporated into proteins, enabling the study of protein structure and dynamics in vitro and in vivo, facilitating a deeper understanding of biological processes at the molecular level (Summerer et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H319 and H335 , indicating that it can cause eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6-amino-2-bromo-3-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSNGLLYCWLVAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694131 |
Source
|
Record name | 6-Amino-2-bromo-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-00-4 |
Source
|
Record name | 6-Amino-2-bromo-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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